molecular formula C15H19N3O2 B11739814 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid

2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11739814
M. Wt: 273.33 g/mol
InChI Key: KVEJUYTVTCFRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Benzoic Acid Moiety: The pyrazole derivative is then reacted with a benzoic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C15H19N3O2/c1-11(2)18-13(7-8-17-18)10-16-9-12-5-3-4-6-14(12)15(19)20/h3-8,11,16H,9-10H2,1-2H3,(H,19,20)

InChI Key

KVEJUYTVTCFRKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.